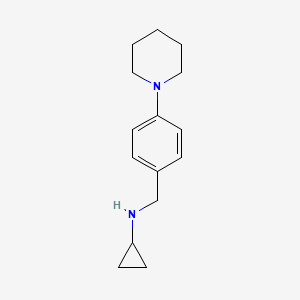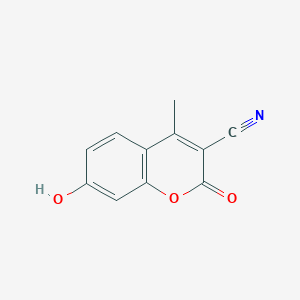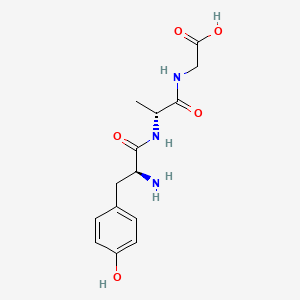
FMOC-DL-スチリルアラニン
説明
FMOC-DL-styrylalanine is a chemical compound with the linear formula C26H23NO4 . It is a derivative of the amino acid phenylalanine, with an additional styryl group attached to the alpha carbon . The compound is used in the field of peptide synthesis .
Synthesis Analysis
FMOC-DL-styrylalanine is synthesized using Fmoc-based solid-phase peptide synthesis (SPPS) . This method involves the deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain . The Fmoc group is rapidly removed by base, usually piperidine, as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Molecular Structure Analysis
The molecular structure of FMOC-DL-styrylalanine consists of 57 bonds in total, including 34 non-H bonds, 21 multiple bonds, 8 rotatable bonds, 3 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, and 2 nine-membered rings . The molecular weight of the compound is 413.47 .
科学的研究の応用
- FMOC-DL-スチリルアラニンは、そのFmoc保護アミノ酸構造により、ペプチド合成で広く使用されています。 研究者は、固相合成中にそれをペプチド鎖に組み込み、生物学的研究、創薬、タンパク質工学のためにカスタムペプチドを作成します .
- FMOC-DL-スチリルアラニンを含む、フルオレニルメトキシカルボニル(Fmoc)保護フェニルアラニン誘導体は、優れたゲル化能力を示します。 これらの化合物は、組織工学、薬物送達、創傷治癒などに用いられるハイドロゲルに自己集合できます .
ペプチド化学および固相合成
ハイドロゲル形成とバイオマテリアル
これらの用途は、FMOC-DL-スチリルアラニンの多様な科学的文脈における汎用性を示しています。 研究者はその特性と可能性を継続的に探求し、化学、材料科学、生物医学の進歩に貢献しています . さらに詳細が必要な場合、または追加の用途を知りたい場合は、お気軽にお問い合わせください! 😊
Safety and Hazards
When handling FMOC-DL-styrylalanine, it’s recommended to avoid breathing mist, gas, or vapors, and avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
The future directions of FMOC-DL-styrylalanine research involve the development of DNA-encoded chemical libraries (DECLs) of peptides . The number of synthetic peptides entering clinical trials has grown continuously over the last decade, and recent advances in the Fmoc SPPS technology are a response to the growing demand from medicinal chemistry and pharmacology .
作用機序
Target of Action
FMOC-DL-styrylalanine is a compound that primarily targets amines . The fluorenylmethoxycarbonyl (Fmoc) group in FMOC-DL-styrylalanine is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a significant role in the chemical synthesis of peptides . Its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The Fmoc group allows very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Result of Action
The result of FMOC-DL-styrylalanine’s action is the protection of amines during peptide synthesis . This protection is crucial for the successful synthesis of peptides . The Fmoc group also contributes to the formation of a supramolecular nanofiber network, which is utilized as scaffold materials for cell .
Action Environment
The action of FMOC-DL-styrylalanine can be influenced by environmental factors. For instance, the Fmoc group is base-labile, meaning its action can be influenced by the pH of the environment . Additionally, the Fmoc group has been found to have antimicrobial properties specific to Gram-positive bacteria . Its weak antibacterial activity against Gram-negative bacteria is due to their inability to cross the bacterial membrane .
生化学分析
Biochemical Properties
FMOC-DL-styrylalanine plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules. For instance, FMOC-DL-styrylalanine is known to interact with proteases during peptide synthesis, where the FMOC group protects the amino group of the amino acid, preventing unwanted reactions. The FMOC group can be removed under basic conditions, allowing the amino acid to participate in peptide bond formation .
Cellular Effects
FMOC-DL-styrylalanine has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, FMOC-DL-styrylalanine has been shown to inhibit the formation of bacterial biofilms by interacting with the extracellular matrix components, such as proteins, carbohydrates, and extracellular DNA. This interaction disrupts the stability of the biofilm and reduces bacterial cell population .
Molecular Mechanism
The molecular mechanism of FMOC-DL-styrylalanine involves its interaction with biomolecules at the molecular level. The FMOC group provides steric hindrance, protecting the amino group of the amino acid from unwanted reactions during peptide synthesis. Additionally, FMOC-DL-styrylalanine can inhibit or activate enzymes by binding to their active sites, altering their activity. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of FMOC-DL-styrylalanine can change over time. The stability and degradation of this compound are crucial factors in its long-term effects on cellular function. FMOC-DL-styrylalanine is relatively stable under standard laboratory conditions, but it can degrade over time, especially under acidic or basic conditions. Long-term studies have shown that FMOC-DL-styrylalanine can have sustained effects on cellular processes, such as inhibiting biofilm formation and reducing bacterial populations .
Dosage Effects in Animal Models
The effects of FMOC-DL-styrylalanine vary with different dosages in animal models. At low doses, FMOC-DL-styrylalanine can inhibit bacterial growth by disrupting biofilm formation. At higher doses, it can cause oxidative and osmotic stress, leading to altered membrane permeability and integrity. These effects can result in toxic or adverse effects at high doses, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
FMOC-DL-styrylalanine is involved in various metabolic pathways. It interacts with enzymes such as alanine dehydrogenase, which plays a role in the biosynthesis of alanine. The presence of the FMOC group can influence the metabolic flux and levels of metabolites. For example, FMOC-DL-styrylalanine can affect the production of L-alanine by interacting with alanine dehydrogenase and other related enzymes .
Transport and Distribution
The transport and distribution of FMOC-DL-styrylalanine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via amino acid transporters, allowing it to accumulate in specific cellular compartments. The FMOC group can also influence the localization and accumulation of FMOC-DL-styrylalanine within cells .
Subcellular Localization
FMOC-DL-styrylalanine exhibits specific subcellular localization, which can affect its activity and function. The presence of targeting signals or post-translational modifications can direct FMOC-DL-styrylalanine to specific compartments or organelles within the cell. For instance, FMOC-DL-styrylalanine can localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins, influencing their activity .
特性
IUPAC Name |
(E)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h1-15,23-24H,16-17H2,(H,27,30)(H,28,29)/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMHHKMOLFNMMV-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
215190-24-2 | |
| Record name | Fmoc-L-Styrylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



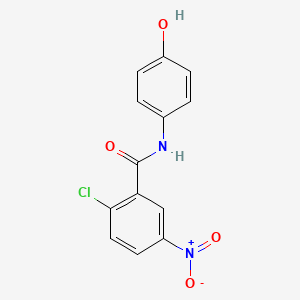



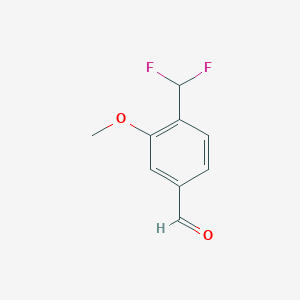

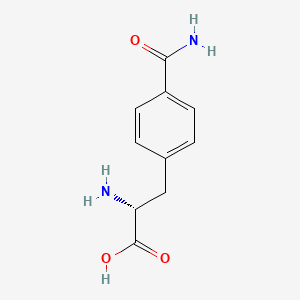


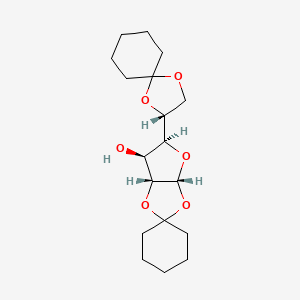
![N-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine](/img/structure/B1353685.png)
